Fmoc-Arg(NO2)-OH
Overview
Description
Fmoc-Arg(NO2)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, while the nitro group protects the guanidino group of arginine. This compound is essential in the synthesis of peptides with specific sequences and modifications, making it a valuable tool in biochemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected by introducing a nitro group. This is achieved by reacting arginine with nitrous acid, resulting in the formation of Nω-nitro-L-arginine.
Protection of the Amino Group: The amino group of Nω-nitro-L-arginine is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. This reaction yields 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH.
Industrial Production Methods: Industrial production of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial production also involves purification steps such as crystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group.
Reduction: Hydrogen gas with a palladium catalyst for the reduction of the nitro group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide for peptide coupling.
Major Products Formed:
Deprotection: L-arginine with a free amino group and a reduced guanidino group.
Coupling: Peptides with extended sequences incorporating L-arginine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.
Solid-Phase Peptide Synthesis: Facilitates the stepwise assembly of peptides on a solid support.
Biology:
Protein Engineering: Enables the incorporation of arginine residues into synthetic proteins for studying protein structure and function.
Enzyme Inhibition Studies: Used to synthesize peptide inhibitors for studying enzyme activity and inhibition mechanisms.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Incorporated into peptides used in diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various biotechnological applications.
Material Science: Used in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH primarily involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide assembly. The nitro group protects the guanidino group, ensuring the integrity of the arginine residue. These protecting groups are selectively removed under specific conditions, allowing the arginine residue to participate in peptide bond formation. The compound’s ability to protect and deprotect functional groups in a controlled manner is crucial for the successful synthesis of complex peptides.
Comparison with Similar Compounds
9-fluorenylmethyloxycarbonyl-L-lysine (Nε-butyloxycarbonyl)-OH: Similar to 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH, this compound has a 9-fluorenylmethyloxycarbonyl group protecting the amino group and a butyloxycarbonyl group protecting the ε-amino group of lysine.
9-fluorenylmethyloxycarbonyl-L-ornithine (Nδ-butyloxycarbonyl)-OH: This compound has a 9-fluorenylmethyloxycarbonyl group protecting the amino group and a butyloxycarbonyl group protecting the δ-amino group of ornithine.
Uniqueness:
Specificity: 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH is unique in its ability to protect both the amino and guanidino groups of arginine, making it particularly useful in the synthesis of peptides containing arginine residues.
Versatility: The compound’s protecting groups can be selectively removed under mild conditions, allowing for precise control over peptide synthesis.
Properties
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477488 | |
Record name | Fmoc-Arg(NO2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58111-94-7 | |
Record name | Fmoc-Arg(NO2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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